molecular formula C3H7NO3 B12952994 Methyl 2-(hydroxyamino)acetate

Methyl 2-(hydroxyamino)acetate

Cat. No.: B12952994
M. Wt: 105.09 g/mol
InChI Key: IBUGQQLHGWSGFT-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxyamino)acetate is an organic compound with the molecular formula C3H7NO3 It is a derivative of glycine, where the amino group is replaced by a hydroxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(hydroxyamino)acetate can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{Glycine methyl ester} + \text{Hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(hydroxyamino)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-(hydroxyamino)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and amino acid derivatives.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research explores its potential as a therapeutic agent or as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxyamino)acetate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

    Methyl 2-aminoacetate: Similar structure but with an amino group instead of a hydroxyamino group.

    Ethyl 2-(hydroxyamino)acetate: Similar compound with an ethyl ester instead of a methyl ester.

    Methyl 2-(hydroxyimino)acetate: Contains a hydroxyimino group instead of a hydroxyamino group.

Uniqueness: Methyl 2-(hydroxyamino)acetate is unique due to the presence of the hydroxyamino group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications where unique functional group interactions are required.

Properties

IUPAC Name

methyl 2-(hydroxyamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c1-7-3(5)2-4-6/h4,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUGQQLHGWSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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